molecular formula C12H9NS2 B1364944 2,5-Di(2-thienyl)-1H-pyrrole CAS No. 89814-62-0

2,5-Di(2-thienyl)-1H-pyrrole

Cat. No.: B1364944
CAS No.: 89814-62-0
M. Wt: 231.3 g/mol
InChI Key: REHRCHHNCOTPBV-UHFFFAOYSA-N
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Description

2,5-Di(2-thienyl)-1H-pyrrole is a heterocyclic compound that consists of a pyrrole ring substituted with two thiophene rings at the 2 and 5 positions. This compound is of significant interest due to its unique electronic properties, making it a valuable building block in the synthesis of conductive polymers and materials with specific photochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(2-thienyl)-1H-pyrrole typically involves the Paal-Knorr method, which is a well-known approach for synthesizing pyrrole derivatives. In this method, a diketone reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring . For this compound, the starting materials are 2,5-diketothiophene and ammonia.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, can also be employed to introduce the thiophene rings onto the pyrrole core .

Chemical Reactions Analysis

Types of Reactions: 2,5-Di(2-thienyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Di(2-thienyl)-1H-pyrrole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,5-Di(2-thienyl)thiophene
  • 2,5-Di(2-thienyl)furan
  • 2,5-Di(2-thienyl)pyrazole

Comparison: 2,5-Di(2-thienyl)-1H-pyrrole is unique due to its pyrrole core, which imparts different electronic properties compared to thiophene or furan cores. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the synthesis of conductive polymers and organic semiconductors .

Properties

IUPAC Name

2,5-dithiophen-2-yl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHRCHHNCOTPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102100-20-9
Record name 1H-Pyrrole, 2,5-di-2-thienyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102100-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00400288
Record name 2,5-Di(thiophen-2-yl)-1H-pyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89814-62-0
Record name 2,5-Di(thiophen-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Di(2-thienyl)-1H-pyrrole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2-thiophene carboxaldehyde (6) in DMF is added under nitrogen to a suspension of sodium cyanide in DMF. The mixture is stirred and the 3-dimethylamino-1-(2-thienyl)-propanone (5) is added slowly. The mixture is allowed to stand overnight and the 1,4-Di-(2-thienyl)-1,4-butanedione product (7) is extracted with dichloromethane in 64% yield. 2,5,-Di-(2-thienyl)-pyrrole (DTP) can be produced in 80% yield by refluxing (7) for 12 hours with ammonium acetate in a mixture of acetic acid and acetic anhydride. The acid acts as a catalyst and the anhydride as a water scavenger which drives the equilibrium reaction towards the desired product. An N-substituted derivative of 2,5-DTP (9) may be produced by using an appropriate primary amine instead of ammonium acetate. The yield of (9) is often comparable to that of 2,5-DTP but does exhibit some dependence on the substituent group R; in particular, if R is bulky the yield may decrease substantially. Where appropriate, yields may be improved by the use of a benzene/acetic acid solvent system thus allowing the azeotropic removal of water from the reaction mixture by attaching a Dean-Stark trap. Alternatively, a stronger acid catalyst such as titanium (IV) chloride can be used.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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